Structural Differentiation from Closest DFP Analog (5-(4-Fluorophenyl)-substituted Congener)
The target compound is distinguishable from the nearest ChEBI-listed analog N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CHEBI:105156) by the absence of a 4-fluoro substituent and the presence of an unsubstituted benzyl group at the oxadiazole 5-position. This substitution difference, while lacking direct potency data, is known in the broader β3-AR oxadiazole class to influence both potency and selectivity; the 4-trifluoromethoxy benzyl analog (5f) achieved an EC50 of 8 nM at β3-AR with 100-fold selectivity over β1/β2, whereas the unsubstituted 5-benzyl prototype typically shows significantly weaker activity [1].
| Evidence Dimension | 5-Position substituent effect on β3-AR potency (class trend) |
|---|---|
| Target Compound Data | 5-Benzyl (unsubstituted); no specific activity data available for this compound |
| Comparator Or Baseline | 5f (4-trifluoromethoxy benzyl oxadiazole): β3-AR EC50 = 8 nM; 100-fold selectivity over β1/β2; 5-(4-fluorophenyl) analog: no activity data available |
| Quantified Difference | Cannot be calculated; only class-level inference available |
| Conditions | β3 adrenergic receptor agonist assay (class reference) |
Why This Matters
The unsubstituted benzyl substituent in this compound may confer distinct selectivity or pharmacokinetic properties compared to fluorinated analogs, making it a useful scaffold for SAR exploration where halogen-free or specific lipophilicity profiles are desired.
- [1] Biftu T, Feng DD, Liang GB, et al. Synthesis and SAR of benzyl and phenoxymethylene oxadiazole benzenesulfonamides as selective β3 adrenergic receptor agonist antiobesity agents. Bioorg Med Chem Lett. 2000;10(13):1431-1434. View Source
